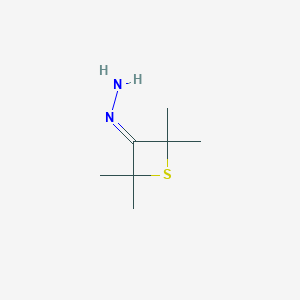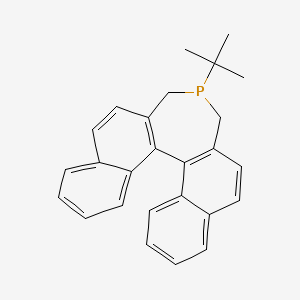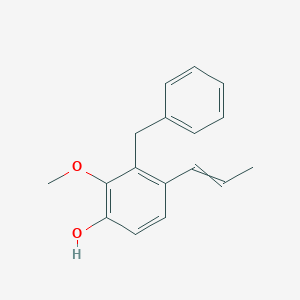
3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a methoxy group, and a prop-1-en-1-yl group attached to a phenol ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the methylation of isoeugenol using dimethyl sulfate in the presence of potassium hydroxide . The reaction conditions include stirring the mixture and distilling the resulting oil layer to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures, such as proper handling of reagents and control of reaction parameters, are crucial in industrial settings.
化学反应分析
Types of Reactions
3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: It has been investigated for its anti-inflammatory and anti-arthritic properties.
Industry: The compound is used in the formulation of fragrances and flavorings due to its aromatic properties.
作用机制
The mechanism of action of 3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol involves the inhibition of specific molecular targets and pathways. For instance, it inhibits the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and neurodegeneration . The compound also affects the expression of neuroinflammatory proteins such as ionized calcium binding adaptor molecule 1 (Iba1) and glial fibrillary acidic protein (GFAP) .
相似化合物的比较
Similar Compounds
Anethole: Anethole is a similar compound with a methoxy group and a propenyl group attached to a benzene ring.
4-(1-Propenyl)-2,6-dimethoxyphenol: This compound shares structural similarities with 3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
88841-35-4 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC 名称 |
3-benzyl-2-methoxy-4-prop-1-enylphenol |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(18)17(19-2)15(14)12-13-8-5-4-6-9-13/h3-11,18H,12H2,1-2H3 |
InChI 键 |
WFRCPNXSMSYDBZ-UHFFFAOYSA-N |
规范 SMILES |
CC=CC1=C(C(=C(C=C1)O)OC)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)
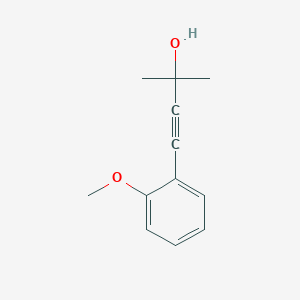
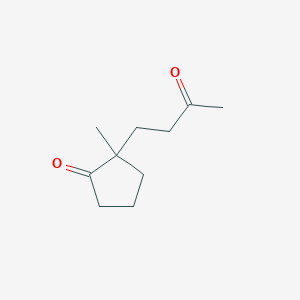
![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
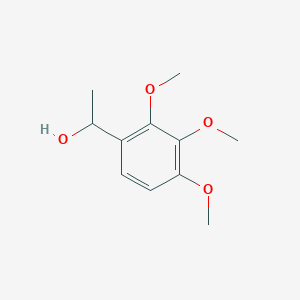
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)

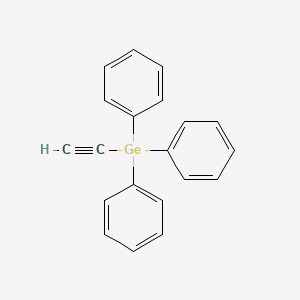
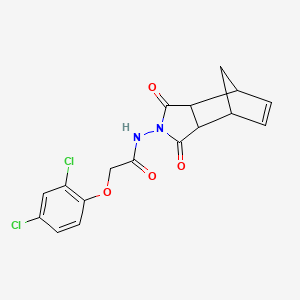
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
